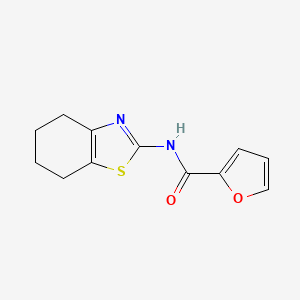

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-11(9-5-3-7-16-9)14-12-13-8-4-1-2-6-10(8)17-12/h3,5,7H,1-2,4,6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIIWZJBHMAGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the benzothiazole moiety can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

Research indicates that N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibits significant biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. The mechanisms believed to be involved include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways.

- Cell Cycle Arrest : It results in S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity against human tumor cells with the following results:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings indicate that structural modifications can lead to varying degrees of cytotoxicity .

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties. Research into similar benzothiazole derivatives shows significant activity against various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are as follows:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Not specified | Not specified |

This suggests that modifications in the structure can enhance antimicrobial efficacy .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps that capitalize on the reactivity of its functional groups. The specific mechanism of action likely involves interactions with molecular targets such as enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole/Furan Motifs

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide | Combines benzo[d]thiazole, tetrahydrothienopyridine, and benzofuran groups | Anticancer, antimicrobial | Enhanced heterocyclic diversity improves target selectivity . |

| (Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide | Allyl-substituted benzothiazole with furan-carboxamide | Not specified (likely anticancer/antimicrobial) | The allyl group and imine structure enhance reactivity and stability . |

| N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | Naphthalene replaces furan in carboxamide | Potential applications in organic semiconductors | Broader aromatic system for π-π stacking interactions . |

| 3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | Propanoylamino-benzamide substituent | Versatile scaffold for drug optimization | Propanoylamino group increases lipophilicity . |

Derivatives with Modified Substituents

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE | Acetamide replaces furan-carboxamide | Not specified | Simplified structure with reduced steric hindrance . |

| N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Tetrazole and methoxyphenyl groups | Enhanced solubility | Tetrazole improves metabolic stability . |

| N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide | Difluorobenzothiazole and isoxazole | Antimicrobial, antiviral | Fluorination enhances bioavailability . |

Compounds with Alternative Heterocycles

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide | Chromene-carboxamide and benzothiophene | Anticancer, anti-inflammatory | Chromene moiety introduces planar aromaticity for DNA intercalation . |

| N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | Benzoxazole replaces benzothiazole | Potential CNS activity | Hydroxyethyl group improves blood-brain barrier penetration . |

Key Research Findings

- Bioactivity Modulation : Substituting the furan-carboxamide with bulkier groups (e.g., naphthalene in ) or electronegative atoms (e.g., fluorine in ) alters target selectivity and pharmacokinetics.

- Thermodynamic Stability: The tetrahydrobenzothiazole core provides conformational rigidity, enhancing binding affinity compared to non-fused thiazole derivatives .

- Synthetic Versatility : Multi-step routes (e.g., coupling benzothiazole intermediates with activated furan derivatives) enable systematic structural diversification .

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan-2-carboxamide moiety linked to a tetrahydro-benzothiazole structure. Its molecular formula is with a molecular weight of approximately 240.30 g/mol. The unique arrangement of heteroatoms and aromatic rings within its structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus, suggesting potential as an antibacterial agent.

- Anticancer Properties : Similar compounds have demonstrated significant anticancer effects by inhibiting cell proliferation in multiple cancer cell lines such as A431 and A549. These effects are often linked to the modulation of key signaling pathways like AKT and ERK .

- Anti-inflammatory Effects : Compounds within this class have been noted for their ability to reduce inflammatory markers such as IL-6 and TNF-α .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its therapeutic application:

- Target Interaction : The compound interacts with specific enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase (COX) activity, leading to reduced inflammation .

- Cell Signaling Modulation : By affecting key signaling pathways (e.g., AKT and ERK), the compound can influence cellular processes such as proliferation and apoptosis in cancer cells .

- Biochemical Pathway Disruption : The compound's action leads to alterations in the biochemical pathways of targeted bacteria or cancer cells, ultimately resulting in their death or reduced viability.

Research Findings and Case Studies

Several studies have assessed the biological activity of compounds related to this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated using ADMET calculations. These studies indicate favorable absorption and distribution characteristics that enhance its potential as a therapeutic agent.

Q & A

How can researchers optimize the synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide to achieve high yield and purity?

Level: Basic

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions. Key steps include:

- Coupling Reactions: Utilize benzothiazole-2-amine derivatives with activated furan-2-carboxylic acid derivatives (e.g., acid chlorides) in aprotic solvents like DMF or THF under nitrogen atmosphere .

- Temperature and pH: Maintain temperatures between 60–90°C and neutral to slightly basic pH (7–8) to minimize side reactions .

- Purification: Employ column chromatography (silica gel) with gradient elution or recrystallization using ethanol/water mixtures to isolate the pure product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

What analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the benzothiazole and furan moieties. Key signals include:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC: Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

How can researchers resolve contradictions in reported biological activity data across different experimental models?

Level: Advanced

Methodological Answer:

Contradictions often arise from variations in assay conditions or biological models. Strategies include:

- Standardized Assays: Replicate studies using uniform protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

- Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cell-based assays) .

- Control Compounds: Include positive/negative controls (e.g., staurosporine for kinase inhibition) to benchmark activity .

- Meta-Analysis: Cross-reference data with structurally similar benzothiazole derivatives to identify trends in substituent effects .

What computational methods are effective for predicting the compound’s mechanism of action and target interactions?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like protein kinases or GPCRs. Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability in aqueous environments (GROMACS/AMBER) over 100 ns to assess binding affinity .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioactivity .

What structural modifications enhance the compound’s bioactivity while maintaining solubility?

Level: Advanced

Methodological Answer:

- Substituent Engineering:

- Benzothiazole Ring: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance π-π stacking with aromatic residues .

- Furan Moiety: Replace the furan with thiophene to improve metabolic stability without compromising solubility .

- Prodrug Strategies: Convert the carboxamide to a methyl ester for increased membrane permeability, with enzymatic hydrolysis in vivo .

- Salt Formation: Prepare hydrochloride salts to enhance aqueous solubility for in vivo studies .

How can researchers validate the compound’s selectivity for a target enzyme versus off-target proteins?

Level: Advanced

Methodological Answer:

- Kinase Profiling: Use panels like Eurofins KinaseProfiler to test inhibition against 100+ kinases at 1 µM .

- SPR Biosensing: Measure binding kinetics (KD, kon/koff) to immobilized targets vs. homologs .

- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cell lines to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.